4-chloro-3-morpholin-4-yl-benzoic acid chemical properties
4-chloro-3-morpholin-4-yl-benzoic acid chemical properties
An In-Depth Technical Guide to the Synthesis and Properties of 4-chloro-3-morpholin-4-yl-benzoic acid
Executive Summary: 4-chloro-3-morpholin-4-yl-benzoic acid is a substituted aromatic carboxylic acid featuring both a halogen and a morpholine moiety. While specific experimental data for this exact compound is sparse in publicly available literature, its chemical properties, reactivity, and synthesis can be reliably predicted based on established principles of organic chemistry and data from closely related structural analogs. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its logical synthesis via nucleophilic aromatic substitution, an analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in medicinal chemistry and drug development. The presence of the morpholine ring, a well-known pharmacophore, suggests that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.[1][2] All properties and protocols are presented with the necessary scientific context, providing researchers with a robust foundation for its synthesis and further investigation.
Nomenclature and Structural Identification
4-chloro-3-morpholin-4-yl-benzoic acid is a molecule that incorporates a benzoic acid backbone, substituted with a chlorine atom at the C4 position and a morpholine ring attached via its nitrogen atom to the C3 position.
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IUPAC Name: 4-chloro-3-(morpholin-4-yl)benzoic acid
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Molecular Formula: C₁₁H₁₂ClNO₃
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Molecular Weight: 241.67 g/mol
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CAS Number: A unique CAS number for this specific compound is not readily found in major chemical databases, suggesting it is a novel or infrequently synthesized compound.
Caption: 2D Structure of 4-chloro-3-morpholin-4-yl-benzoic acid.
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from analogous molecules like 4-chlorobenzoic acid and 4-(morpholin-4-yl)benzoic acid.[3][4]
| Property | Predicted Value / Characteristic | Justification / Analog Data |
| Appearance | White to off-white crystalline solid. | Substituted benzoic acids are typically crystalline solids at room temperature.[5] |
| Melting Point | > 200 °C | 4-Chlorobenzoic acid has a melting point of ~243 °C.[4] The addition of the morpholine group may alter this, but it is expected to remain a high-melting solid. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid and morpholine groups provide polarity, but the chlorinated benzene ring is hydrophobic. The zwitterionic character at neutral pH will limit water solubility. |
| pKa (Acidic) | ~3.5 - 4.5 | The pKa of 4-chlorobenzoic acid is ~3.98. The electron-donating morpholine group might slightly increase the pKa compared to the reference. |
| pKa (Basic) | ~4.5 - 5.5 | The conjugate acid of morpholine has a pKa of ~8.4, but substitution on the aromatic ring will significantly reduce the basicity of the nitrogen atom. The pKa of the conjugate acid of 4-(Morpholin-4-yl)benzoic acid is ~5.20.[3] |
Synthesis and Purification
The most chemically sound approach for synthesizing 4-chloro-3-morpholin-4-yl-benzoic acid is through a nucleophilic aromatic substitution (SNAAr) reaction. A suitable starting material is 4-chloro-3-nitrobenzoic acid , where the nitro group acts as a strong activating group for the substitution of a halide at the ortho or para position. In this case, it activates the C-Cl bond for substitution by morpholine. A subsequent reduction of the nitro group would be required, which is a less direct route.
A more direct and highly plausible route involves the reaction of 3,4-dichlorobenzoic acid with morpholine. The chlorine at the C3 position is activated by the electron-withdrawing carboxylic acid group (and the other chlorine), making it susceptible to nucleophilic attack by morpholine.
Experimental Protocol: Synthesis from 4-chloro-3-nitrobenzoic acid
This protocol is adapted from a similar synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide.[6]
Step 1: Nucleophilic Aromatic Substitution
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Reagents & Setup: To a pressure-rated reaction vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Reaction: Seal the vessel and heat the mixture to 140-160 °C with vigorous stirring. The excess morpholine acts as both the nucleophile and the base to neutralize the HCl byproduct.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
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Work-up & Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a beaker of ice-water.
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Acidify the aqueous solution with 2M HCl to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate.
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Stir the suspension for 30 minutes in an ice bath to complete precipitation.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess morpholine hydrochloride and solvent.
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Dry the crude product, 4-(morpholin-4-yl)-3-nitrobenzoic acid, under vacuum.
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Step 2: Reduction of the Nitro Group
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Reagents & Setup: Dissolve the crude product from Step 1 in a suitable solvent like ethanol or methanol. Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%).
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Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC/HPLC until the nitro-intermediate is consumed.
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Work-up & Isolation:
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-4-(morpholin-4-yl)benzoic acid.
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Note: The above protocol yields an amino derivative. To obtain the target compound 4-chloro-3-morpholin-4-yl-benzoic acid, the starting material should be 3,4-dichlorobenzoic acid , and only Step 1 is necessary. The chlorine at the 4-position is less activated and will remain intact under controlled conditions.
Caption: Proposed workflow for the synthesis of the title compound.
Predicted Spectroscopic Characterization
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¹H NMR:
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Aromatic Protons (3H): Expect three signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C2 (between the carboxyl and morpholine groups) will likely be a doublet. The protons at C5 and C6 will show a more complex splitting pattern (doublet and doublet of doublets).
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Morpholine Protons (8H): Two distinct triplets are expected. The four protons adjacent to the nitrogen (~3.0-3.3 ppm) and the four protons adjacent to the oxygen (~3.7-3.9 ppm).
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Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>12 ppm), which is exchangeable with D₂O.
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¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected in the range of 115-150 ppm. The carboxyl-bearing carbon (C1) and the halogen/amine-bearing carbons (C3, C4) will be shifted accordingly.
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Carboxyl Carbon (1C): A signal in the range of 165-175 ppm.
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Morpholine Carbons (4C): Two signals are expected: one for the carbons adjacent to nitrogen (~50-55 ppm) and one for the carbons adjacent to oxygen (~66-68 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-O-C Stretch (Morpholine Ether): A strong band around 1110-1130 cm⁻¹.
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C-N Stretch (Tertiary Amine): A medium intensity band around 1200-1250 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹.
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Reactivity and Chemical Behavior
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Carboxylic Acid Reactivity: The -COOH group can undergo standard reactions such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and amidation (by first converting to an acid chloride or using peptide coupling reagents).[7]
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Amine Reactivity: The morpholine nitrogen is a tertiary amine and is basic. It will react with strong acids to form a morpholinium salt.
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Aromatic Ring Reactivity: The aromatic ring is substituted with an ortho-para directing, activating morpholino group and two meta-directing, deactivating groups (chloro and carboxyl). Further electrophilic aromatic substitution is unlikely due to the deactivating nature of the ring but would likely be directed to the C6 position if it were to occur.
Potential Applications in Research and Development
The structural motifs within 4-chloro-3-morpholin-4-yl-benzoic acid make it a compound of interest for drug discovery and medicinal chemistry.
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Scaffold for Drug Discovery: The morpholine ring is a privileged scaffold found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] This compound can serve as a starting point or intermediate for creating libraries of novel compounds for screening.
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Bioisostere and Analog Synthesis: It can be used to synthesize analogs of known biologically active benzoic acids. The morpholine group can improve pharmacokinetic properties such as solubility and metabolic stability.
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Potential Biological Activity: Substituted benzoic acids have shown a wide range of biological activities. For instance, certain anilino-benzoic acid derivatives are inhibitors of aldo-keto reductases, relevant in prostate cancer models.[8] Derivatives of this compound could be investigated for analgesic, anti-inflammatory, or antimicrobial properties, which have been associated with other morpholine-containing molecules.[2][9]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on analogous structures is required.
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Hazard Classification (Predicted):
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Skin Irritation/Corrosion: Similar to other benzoic acid derivatives, it may cause skin irritation.[5][10]
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Eye Damage/Irritation: Predicted to cause serious eye irritation or damage upon contact.[5][10]
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Acute Oral Toxicity: May be harmful if swallowed, consistent with other substituted benzoic acids.
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Handling Precautions:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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References
- BLDpharm. 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid.
- Safety Data Sheet. Benzoic Acid.
- PubChemLite. 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (C11H12ClNO5S).
- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).
- ThermoFisher Scientific. Safety Data Sheet - Benzoic Acid. (2012).
- Fisher Scientific. Safety Data Sheet - 4-(Chloromethyl)benzoic acid.
- Sigma-Aldrich. Safety Data Sheet - 4-Chlorobenzoic acid. (2025).
- Safety Data Sheet. Benzoic acid, 4-chloro-3-nitro-.
- EPA CompTox Chemicals Dashboard. 4-(Morpholin-4-yl)benzoic acid Properties. (2025).
- MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025).
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- Cheméo. Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3).
- Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013).
- ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.
- PMC. 4-(3-Chloroanilino)benzoic acid.
- PubMed. Pharmacological activity of morpholino compound. (2005).
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Benzoic acid, 4-chloro- (CAS 74-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 8. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pccarx.com [pccarx.com]
